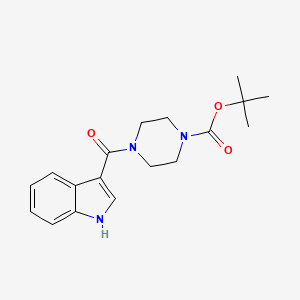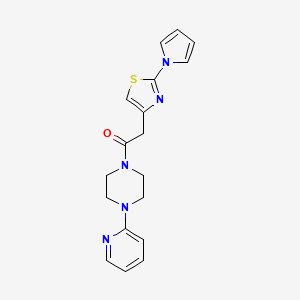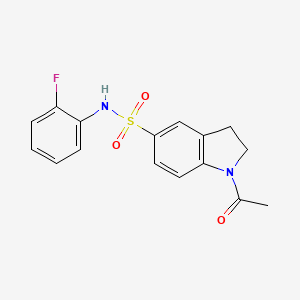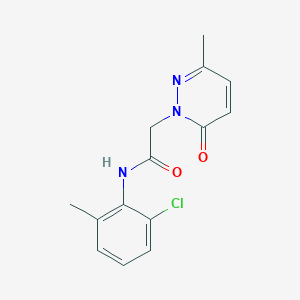
tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route begins with the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position. This intermediate is then converted to an N-Boc derivative. The aldehyde group is reduced using sodium borohydride in methanol, followed by protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate is not fully understood. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 1-indolecarboxylate
Uniqueness
Tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate is unique due to the presence of both an indole ring and a piperazine ring in its structure. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-12-19-15-7-5-4-6-13(14)15/h4-7,12,19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBFJKIRXZOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4481234.png)

![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B4481245.png)
![4-METHYL-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4481251.png)
![2-(methylthio)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4481264.png)
![5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole](/img/structure/B4481265.png)
![N-(3-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4481269.png)
![6-[(2-methoxyphenoxy)methyl]-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4481270.png)


![N-ethyl-2-methyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4481295.png)
![N-{[5-(2-chlorophenyl)isoxazol-3-yl]methyl}-3-(propionylamino)benzamide](/img/structure/B4481296.png)
![N-(4-ethylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B4481302.png)
![4-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B4481321.png)
